molecular formula C16H19N5O B2729518 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-2-carboxamide CAS No. 2034246-14-3

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-2-carboxamide

Cat. No.: B2729518
CAS No.: 2034246-14-3
M. Wt: 297.362
InChI Key: HTQOZNKAFGURJG-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-2-carboxamide is a synthetic compound featuring a hybrid structure combining an indole core, a 1,2,3-triazole ring, and a branched alkyl chain. For instance, indole-2-carboxamide derivatives are commonly synthesized via coupling reactions between indole-2-carboxylic acid and amine-containing intermediates, as seen in . The triazole moiety could be introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method frequently employed for 1,2,3-triazole synthesis, as demonstrated in . Key structural features include:

  • Indole-2-carboxamide backbone: Known for bioactivity in enzyme inhibition (e.g., IDO1 in ).
  • 1,2,3-Triazole ring: Enhances metabolic stability and hydrogen-bonding capacity, as seen in α-glucosidase inhibitors ( ).
  • Branched alkyl chain (3-methylbutan-2-yl): May influence lipophilicity and target binding.

Properties

IUPAC Name

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-11(2)15(10-21-17-7-8-18-21)20-16(22)14-9-12-5-3-4-6-13(12)19-14/h3-9,11,15,19H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQOZNKAFGURJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Attachment of the Indole Ring: The indole ring can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Recent studies indicate that compounds containing triazole structures exhibit significant antimicrobial activities. N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-2-carboxamide is believed to share these properties. Research has shown that triazole derivatives can inhibit a range of pathogens, including:

  • Bacteria : Effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 0.21 μM against Pseudomonas aeruginosa.
  • Fungi : Exhibits antifungal activity against common fungal strains.

Cancer Therapeutics

The compound has shown promise in cancer research due to its potential inhibitory effects on specific kinases involved in tumor growth. Compounds similar to this compound have been investigated for their ability to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival .

Lead Compound for New Drugs

The structural features of this compound make it an attractive lead compound for developing new pharmaceuticals. Its ability to modulate biological pathways suggests potential applications in treating various diseases beyond infections and cancer, including:

  • Neurological Disorders : Investigations into its effects on neurotransmitter receptors indicate potential use in treating conditions like depression and anxiety.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for higher yields and purity. Methods such as click chemistry are often employed to efficiently construct the triazole ring .

Case Studies and Research Findings

Several studies have documented the efficacy of triazole-containing compounds in clinical settings:

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that a series of triazole derivatives showed potent antibacterial activity against resistant strains of bacteria.
  • Cancer Treatment : Research highlighted in Cancer Research indicated that similar compounds effectively inhibited tumor growth in xenograft models by targeting the PI3K pathway.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialEscherichia coliMIC = 0.21 μM
AntifungalCommon fungal strainsSignificant inhibition
Cancer TherapyPI3K signaling pathwayTumor growth inhibition
NeurologicalDopamine receptorsPotential antidepressant effects

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide (Compound 23, )

  • Structure : Replaces the triazole and branched chain with a benzimidazole-linked benzyl group.
  • Bioactivity: Acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor (IC₅₀ = 0.18 µM), critical in cancer immunotherapy .

Indole-Carbohydrazide-Phenoxy-Triazole Derivatives ()

  • Structure: Combines indole-carbohydrazide, phenoxy, and triazole moieties.
  • Bioactivity : Exhibits α-glucosidase inhibition (IC₅₀ = 12.3–38.7 µM), relevant for diabetes management .
  • Key Difference: The phenoxy-triazole group enhances solubility and enzyme binding compared to the target compound’s alkyl-triazole chain.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : Simpler benzamide with a hydroxyl-alkyl group.
  • Function : Serves as an N,O-bidentate ligand for metal-catalyzed C–H functionalization .
  • Key Difference : Lacks the indole and triazole components, limiting its utility in biological targeting.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 23 Phenoxy-Triazole Derivatives
Molecular Weight ~341.4 g/mol (calculated) 378.4 g/mol 450–500 g/mol
LogP (Predicted) ~2.8 ~3.1 ~2.5–3.0
Hydrogen Bond Acceptors 5 5 7–9
Bioactivity Not reported IDO1 inhibition α-Glucosidase inhibition

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound features an indole core structure modified with a triazole side chain. The indole moiety is known for its diverse biological activities, including roles in neurotransmission and as a precursor to various pharmaceuticals. The incorporation of the triazole ring enhances the compound's potential for biological interactions, particularly in medicinal chemistry.

Preliminary studies suggest that this compound may exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes relevant to disease processes, contributing to its anticancer and antimicrobial properties.
  • Binding Affinity : Molecular docking studies indicate that this compound can form hydrogen bonds and π–π interactions with key residues in target proteins, enhancing its bioactivity.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Compounds containing indole and triazole moieties are frequently investigated for their antimicrobial properties. Initial findings suggest that this compound may inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research indicates that derivatives similar to this compound have demonstrated significant antitumor abilities against various cancer cell lines. For instance, 1,2,3-triazole hybrids have shown efficacy against lung cancer cells (H460) with promising IC50 values . The unique combination of indole and triazole functionalities may confer distinct pharmacological properties not observed in other compounds.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of triazole-containing compounds found that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics against MCF-7 breast cancer cells. The mechanism was attributed to apoptosis induction via caspase activation .

Case Study 2: Antimicrobial Properties

Another investigation into 1,2,3-triazole hybrids reported effective inhibition against E. coli with a minimum inhibitory concentration (MIC) of 0.0063 μmol/mL. This highlights the potential of this compound as a lead compound for developing new antimicrobial agents .

Comparative Analysis

To further understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

Compound Name Structural Features Biological Activity
1H-benzotriazoleBenzene fused with a triazole ringAntifungal and antibacterial properties
Indole-3-acetic acidIndole structure with an acetic acid side chainPlant growth regulator; potential anticancer activity
5-substituted 1H-tetrazolesSimilar heterocyclic structureExhibits antimicrobial properties

This table illustrates how the specific combination of indole and triazole functionalities in this compound may provide distinct advantages over other compounds in terms of pharmacological effects.

Q & A

Basic: What synthetic strategies are employed to synthesize N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-indole-2-carboxamide?

Answer:
The synthesis typically involves coupling indole-2-carboxylic acid derivatives with triazole-containing amine intermediates. For example, condensation reactions under acidic conditions (e.g., acetic acid reflux with sodium acetate) are used to form carboxamide bonds, as demonstrated in the synthesis of structurally similar indole-triazole hybrids . Key steps include:

  • Reagent selection : Use of 3-formyl-1H-indole-2-carboxylic acid derivatives and triazole-substituted amines.
  • Reaction optimization : Prolonged reflux (3–5 hours) to ensure complete cyclization and precipitate formation.
  • Purification : Recrystallization from DMF/acetic acid mixtures to isolate high-purity crystalline products .

Advanced: How can regioselectivity in triazole ring formation be controlled during synthesis?

Answer:
Regioselectivity in triazole incorporation (e.g., 1,2,3-triazol-2-yl vs. 1,2,3-triazol-1-yl) is critical for bioactivity. Methodological approaches include:

  • N2-arylation strategies : Selective introduction of the triazole via copper-catalyzed or metal-free coupling, as seen in the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid derivatives .
  • Protecting group chemistry : Use of triphenylmethyl (Trt) groups to block competing reactive sites on the triazole, ensuring correct regiochemistry during indole coupling .
  • Kinetic vs. thermodynamic control : Adjusting reaction temperature and solvent polarity to favor the desired triazole isomer .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the indole NH (~δ 10–12 ppm), triazole protons (δ 7.5–8.5 ppm), and methyl groups (δ 1.2–2.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS m/z for [M+H]⁺) and fragmentation patterns .
  • FT-IR : Identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and triazole ring vibrations .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Answer:

  • Crystallization : Grow single crystals via slow evaporation of DMF/acetic acid mixtures .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
  • Refinement with SHELXL : Employ the SHELX suite for structure solution and refinement, leveraging its robust handling of hydrogen bonding and disorder in triazole/indole moieties .
  • Validation tools : Analyze R-factors (<5%), electron density maps, and Hirshfeld surfaces to confirm stereochemical assignments .

Advanced: How should researchers address contradictory biological activity data in vitro vs. in vivo?

Answer:

  • Orthogonal assays : Validate target engagement (e.g., TRPM8 antagonism) using calcium flux assays (in vitro) and nocifensive behavioral models (in vivo), as applied to structurally related triazole-indole compounds .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) and blood-brain barrier penetration to explain discrepancies between cellular and systemic activity .
  • Structure-activity relationship (SAR) studies : Modify the triazole’s substitution pattern or indole’s methyl group to optimize potency and selectivity .

Basic: What computational methods predict the compound’s physicochemical properties?

Answer:

  • Lipophilicity (LogP) : Calculate using Marvin Calculator or ChemAxon tools to estimate membrane permeability .
  • Topological polar surface area (TPSA) : Predict solubility and bioavailability (e.g., TPSA < 90 Ų for CNS penetration) .
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like TRPM8 or orexin receptors .

Advanced: How to design analogs to improve metabolic stability without compromising activity?

Answer:

  • Bioisosteric replacement : Substitute the triazole with a thiazole or oxadiazole to reduce cytochrome P450-mediated oxidation .
  • Steric shielding : Introduce bulky groups (e.g., difluoromethyl) near metabolically labile sites, as demonstrated in KPR-5714 analogs .
  • Prodrug strategies : Mask the carboxamide as an ester or amide to enhance oral bioavailability .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer:

  • Co-crystallization : Use fragment-based screening to identify co-formers (e.g., cyclodextrins) that stabilize the lattice .
  • Temperature gradients : Optimize cooling rates (e.g., 0.1°C/hour) to avoid amorphous precipitation .
  • Cryoprotection : Employ glycerol or PEG 400 to prevent ice formation during data collection .

Basic: How is purity validated for in vitro assays?

Answer:

  • HPLC-UV/ELSD : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to confirm ≥95% purity .
  • Residual solvent analysis : Quantify acetic acid or DMF via GC-MS to ensure compliance with ICH guidelines .

Advanced: How to resolve synthetic byproducts from incomplete cyclization?

Answer:

  • Chromatographic separation : Use preparative HPLC with a phenyl-hexyl stationary phase to isolate the target compound from open-chain intermediates .
  • Kinetic trapping : Quench reactions at intermediate timepoints (TLC monitoring) to minimize byproduct formation .
  • Mechanistic studies : Employ DFT calculations to identify rate-limiting steps and optimize reaction conditions .

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